(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-olhydrochloride
Beschreibung
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride is a chiral β-amino alcohol derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 3-position of the phenyl ring.
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(3-methylsulfonylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-14(12,13)8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCSLMORNSCNKJ-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Synthetic Strategy
The synthesis typically follows a multi-step sequence starting from substituted benzene derivatives. A representative pathway involves:
-
Sulfonylation : Introduction of the methylsulfonyl group at the meta-position of the phenyl ring.
-
Aminoketone Formation : Coupling the sulfonylated intermediate with a ketone precursor.
-
Asymmetric Hydrogenation : Enantioselective reduction of the ketone to yield the (S)-ethanolamine backbone.
-
Salt Formation : Conversion to the hydrochloride salt for improved stability and solubility.
Sulfonylation of the Phenyl Ring
The methylsulfonyl group is introduced via sulfonylation of 3-bromophenyl methyl sulfide using oxidizing agents like oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetone at 0–25°C for 12–24 hours. This step achieves >95% conversion, with the sulfonyl group’s electron-withdrawing properties directing subsequent electrophilic substitutions to the ortho and para positions.
Aminoketone Synthesis
The sulfonylated intermediate undergoes nucleophilic substitution with methylamine in tetrahydrofuran (THF) at −10°C to form 2-amino-1-(3-(methylsulfonyl)phenyl)ethanone. This reaction is complete within 2 hours, yielding 85–90% of the aminoketone.
Asymmetric Synthesis Approaches
Catalytic Hydrogenation with Chiral Ligands
The critical enantioselective step employs asymmetric hydrogenation of the aminoketone intermediate. A rhodium(I) catalyst complexed with (R,R)-Et-DuPhos ((R,R)-1,2-bis(phospholano)ethane) achieves >98% enantiomeric excess (ee) under 50 bar H₂ at 25°C. Key parameters include:
| Parameter | Value | Impact on Efficiency |
|---|---|---|
| Catalyst Loading | 0.5 mol% | Higher loadings reduce cost-effectiveness |
| Hydrogen Pressure | 50 bar | Lower pressures slow reaction kinetics |
| Solvent | THF/MeOH (9:1) | Polar aprotic mix enhances solubility |
| Reaction Time | 12–16 hours | Prolonged duration risks racemization |
This method outperforms enzymatic resolution techniques, which typically yield 70–80% ee and require additional purification steps.
Industrial Production Methods
Continuous Flow Synthesis
To enhance scalability, continuous flow systems are employed for the hydrogenation step. A tubular reactor with immobilized Rh-Et-DuPhos catalyst achieves 99% conversion at a flow rate of 5 mL/min, reducing production costs by 40% compared to batch processes.
Crystallization-Based Purification
The crude (S)-ethanolamine free base is dissolved in hot isopropanol and treated with concentrated HCl to precipitate the hydrochloride salt. Recrystallization from ethanol/water (4:1) yields 99.5% pure product with ≤0.1% residual solvents.
Comparative Analysis of Preparation Methods
Table 1: Efficiency Metrics for Key Synthetic Methods
| Method | Yield (%) | ee (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 92 | 98 | 99.5 | High (flow systems) |
| Enzymatic Resolution | 65 | 78 | 95 | Moderate |
| Chiral Chromatography | 85 | 99.5 | 99 | Low |
Asymmetric hydrogenation emerges as the optimal method due to its balance of yield, enantioselectivity, and scalability. Enzymatic resolution, while eco-friendly, suffers from lower efficiency, and chiral chromatography is prohibitively expensive for industrial use.
Challenges and Optimization Strategies
Controlling Racemization During Salt Formation
Exposure to acidic conditions during HCl salt formation can induce racemization. This is mitigated by:
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and base catalysts.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Substituted derivatives with various functional groups attached to the amino or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-olhydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling and responses.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride with four closely related compounds, highlighting substituent variations and their physicochemical implications:
Note: Values marked with * are calculated based on structural data, as explicit literature values were unavailable.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s -SO₂CH₃ group significantly increases polarity compared to analogs with -SCH₃ (methylthio) or -OCH₃ (methoxy). This property may enhance aqueous solubility and receptor-binding specificity .
- Fluorinated Derivatives : Fluorine and trifluoromethyl groups (e.g., ) improve metabolic stability and bioavailability but reduce solubility due to increased lipophilicity.
- Chirality : All listed compounds are (S)-enantiomers, which often exhibit distinct biological activity compared to their (R)-counterparts, emphasizing the importance of stereochemistry in drug design.
Binding Affinity and Selectivity
- Methylsulfonyl Group: The -SO₂CH₃ group in the target compound may enhance binding to serotonin receptors (e.g., 5-HT₄), as seen in structurally related RS 39604 (a 5-HT₄ agonist with a methylsulfonylaminoethyl side chain) .
- Fluorinated Analogs : The 3-trifluoromethyl derivative () could exhibit stronger enzyme inhibition (e.g., COX-2) due to the electron-withdrawing -CF₃ group, similar to the COX-2 inhibitor HJ Jeong et al. described .
Stability and Metabolism
Potential Therapeutic Roles
- Neurological Disorders: Fluorinated derivatives (e.g., ) are explored for antidepressant or anxiolytic activity due to their structural resemblance to monoamine reuptake inhibitors .
- Enzyme Inhibition : The methylsulfonyl group’s polarity may favor interactions with polar enzyme active sites, analogous to COX-2 inhibitors .
Biologische Aktivität
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride, with the CAS number 2554776-05-3, is a chiral amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methylsulfonyl group attached to a phenyl ring, contributing to its pharmacological properties. This article delves into its biological activity, including antimicrobial effects, anti-inflammatory properties, and other relevant research findings.
- Molecular Formula : C₉H₁₄ClNO₃S
- Molecular Weight : 251.7304 g/mol
- SMILES Notation : OCC@HN.Cl
Biological Activity Overview
Research has indicated that (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride exhibits various biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Cytotoxicity and Safety Profile :
Antimicrobial Efficacy
The compound's antimicrobial efficacy was tested against various strains of bacteria. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 12 µg/mL |
| E. coli | 8 µg/mL |
| K. pneumoniae | 16 µg/mL |
| P. aeruginosa | 32 µg/mL |
These findings indicate that (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory activity was evaluated through COX inhibition assays:
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Indomethacin | 0.039 | 0.079 |
| Celecoxib | 0.100 | 0.100 |
| (S)-Compound | 0.10 - 0.31 | 31 - 132 |
The data demonstrates that (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride exhibits potent COX-2 inhibitory activity with a high selectivity index compared to traditional NSAIDs .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Inflammatory Diseases :
-
Clinical Implications :
- Given its favorable safety profile and efficacy against resistant bacterial strains, there is ongoing research aimed at formulating this compound for clinical applications targeting both infections and inflammatory conditions.
Q & A
Q. What are the key synthetic routes for preparing (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride?
The synthesis of this compound typically involves:
- Nucleophilic substitution : Reacting a 3-(methylsulfonyl)phenyl precursor with a chiral amino alcohol intermediate under basic conditions to introduce the aminoethanol moiety.
- Sulfonamide formation : Utilizing sulfonyl chloride derivatives to install the methylsulfonyl group, followed by resolution of enantiomers via chiral chromatography or crystallization .
- Reductive amination : Combining a ketone precursor (e.g., 3-(methylsulfonyl)acetophenone) with ammonia or a protected amine, followed by reduction (e.g., NaBH4 or LiAlH4) and subsequent HCl salt formation .
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Sulfonylation | SO2Cl2, Et3N, THF, 0°C → RT | 72 | High | |
| Reductive Amination | NH3, NaBH4, MeOH, RT | 65 | Moderate |
Q. What spectroscopic and chromatographic methods validate the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry, methylsulfonyl group integration (δ ~3.0 ppm for -SO2CH3), and aromatic proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with Cl and S .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in the crystalline state .
- HPLC with Chiral Columns : Ensures enantiomeric purity (>98% ee) using polar organic mobile phases (e.g., hexane:isopropanol with 0.1% TFA) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Ventilation : Local exhaust ventilation to mitigate inhalation risks, as fine crystalline powders may aerosolize .
- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption and disposal as hazardous waste .
- Emergency Contacts : Access to CHEMTREC (US: 1-800-424-9300) for exposure incidents .
Advanced Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity and biological interactions?
The methylsulfonyl (-SO2CH3) group:
- Enhances Electrophilicity : Stabilizes transition states in nucleophilic substitution reactions due to strong electron-withdrawing effects .
- Modulates Bioactivity : Increases binding affinity to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) compared to methylthio or methoxy analogs .
- Impacts Solubility : Improves aqueous solubility at physiological pH (pKa ~1.5 for -SO2CH3), facilitating in vitro assays .
Q. Comparative Reactivity
| Substituent | Reaction Rate (k, s⁻¹) | Enzyme Inhibition (IC50, nM) |
|---|---|---|
| -SO2CH3 (Target) | 0.45 | 12.3 |
| -SCH3 (Analog) | 0.12 | 45.6 |
| -OCH3 (Analog) | 0.08 | 89.7 |
| Data extrapolated from sulfonamide and thioether analogs |
Q. What strategies optimize enantiomeric purity during large-scale synthesis?
- Chiral Auxiliaries : Use (S)-proline-derived catalysts in asymmetric catalysis to enhance stereoselectivity .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru) to racemize undesired enantiomers in situ .
- Crystallization-Induced Diastereomerism : Form diastereomeric salts with chiral counterions (e.g., L-tartaric acid) to isolate the (S)-enantiomer .
Case Study : A 2025 study achieved 99% ee using (R)-BINAP-Ru complexes in hydrogenation, yielding 85% isolated product after recrystallization .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line passage number .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidation of -SO2CH3 to -SO3H) that may alter activity .
- Docking Simulations : Compare binding poses in protein crystal structures (e.g., PDB 1T4G) to validate target engagement .
Example : Discrepancies in IC50 values (10–100 nM) for kinase inhibition were traced to differences in ATP concentrations (1 mM vs. 100 µM) across assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
